BF 227

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

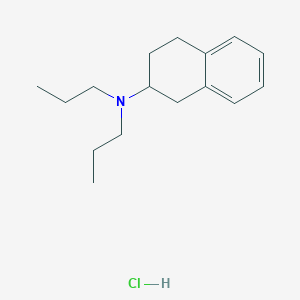

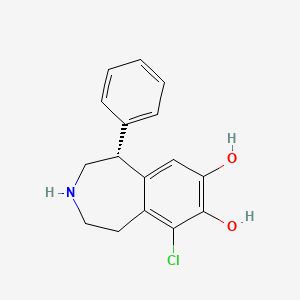

BF 227 is a chemical compound known for its application as an amyloid imaging probe in positron emission tomography (PET). It has a high binding affinity for amyloid-beta (Aβ) fibrils, particularly Aβ1-42, making it a valuable tool in the diagnosis and study of Alzheimer’s disease .

Mechanism of Action

Target of Action

BF 227 primarily targets amyloid-β (Aβ) fibrils , which are protein aggregates that play a crucial role in the pathogenesis of Alzheimer’s disease . The compound has a high binding affinity for synthetic Aβ1-42 fibrils .

Mode of Action

This compound interacts with its target, the Aβ fibrils, by binding to them. This binding is characterized by a high affinity, with a Ki value of 4.3 nM for Aβ1-42 fibrils . The compound preferentially binds to dense cored plaques in brain sections .

Biochemical Pathways

The compound’s ability to bind to aβ fibrils suggests it may influence the aggregation and deposition of these proteins, which are key events in the pathogenesis of alzheimer’s disease .

Pharmacokinetics

This compound exhibits excellent brain uptake and rapid clearance in mice, properties that are important for an amyloid imaging probe . These characteristics suggest that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability and efficacy as a diagnostic tool.

Result of Action

The binding of this compound to Aβ fibrils allows it to serve as a potential imaging probe for positron emission tomography (PET) in the study of Alzheimer’s disease . In vivo studies have shown that injection of this compound in mice resulted in specific labeling of amyloid deposits in the brain . Furthermore, PET scans of AD patients showed significantly higher this compound uptake in the neocortex compared to controls .

Preparation Methods

Synthetic Routes and Reaction Conditions

BF 227 is synthesized through a series of chemical reactions involving the formation of a heterocyclic structure. The synthesis typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized by reacting a substituted benzaldehyde with a heterocyclic amine under acidic conditions.

Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications enhance the compound’s binding affinity and specificity for amyloid-beta fibrils.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to synthesize the core structure and introduce functional groups.

Purification and Quality Control: The product is purified using industrial-scale chromatography and recrystallization. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

BF 227 undergoes various chemical reactions, including:

Substitution Reactions: Introduction of functional groups to the core structure.

Oxidation and Reduction: Modifications to enhance binding affinity and specificity.

Complexation: Formation of complexes with metal ions for imaging purposes.

Common Reagents and Conditions

Substitution Reactions: Reagents such as halogenated benzaldehydes and heterocyclic amines under acidic or basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Complexation: Metal ions such as copper or zinc in aqueous or organic solvents.

Major Products

The major products formed from these reactions are derivatives of this compound with enhanced binding properties and specificity for amyloid-beta fibrils.

Scientific Research Applications

BF 227 has a wide range of scientific research applications, including:

Chemistry: Used as a probe in studying the chemical properties of amyloid-beta fibrils.

Biology: Helps in understanding the biological mechanisms of amyloid-beta aggregation and its role in neurodegenerative diseases.

Medicine: Utilized in PET imaging for the early diagnosis of Alzheimer’s disease, providing insights into disease progression and treatment efficacy.

Industry: Employed in the development of diagnostic tools and therapeutic agents targeting amyloid-beta fibrils.

Properties

IUPAC Name |

5-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c1-20(2)16-18-10-12(23-16)4-6-15-19-13-5-3-11(21-8-7-17)9-14(13)22-15/h3-6,9-10H,7-8H2,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZMUPHKOPBPPS-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=C(S1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of BF227?

A1: BF227 exhibits high binding affinity for amyloid-β (Aβ) fibrils, which are a hallmark of Alzheimer's disease (AD). [, , ]

Q2: How does BF227 interact with Aβ fibrils?

A2: While the precise binding mechanism remains under investigation, studies suggest that BF227 interacts with dense amyloid plaques, potentially targeting specific binding sites on Aβ fibrils. [, ]

Q3: Does BF227 bind to other misfolded proteins besides Aβ?

A3: Research suggests that BF227 might not be entirely specific to Aβ. Studies have shown binding to α-synuclein deposits in multiple system atrophy and prion protein deposits in Gerstmann-Sträussler-Scheinker disease. [, , ]

Q4: Does BF227 binding to Aβ fibrils have any downstream effects?

A4: BF227 primarily serves as a diagnostic tool by binding to Aβ deposits. There is no evidence suggesting that BF227 binding itself triggers any significant downstream effects or therapeutic interventions. Its role lies in enabling visualization and quantification of Aβ plaques. [, ]

Q5: What is the molecular formula and weight of BF227?

A5: The molecular formula of BF227 is C16H16FN3O2S, and its molecular weight is 333.4 g/mol.

Q6: Is there any spectroscopic data available for BF227?

A6: While specific spectroscopic data from the provided research isn't detailed in this Q&A, researchers typically employ techniques like NMR and mass spectrometry to confirm the structure and purity of BF227. [, , ]

Q7: How do modifications to the BF227 structure affect its binding affinity?

A7: Studies exploring BF227 derivatives reveal that modifications, particularly around the benzoxazole core and the fluoroethoxy side chain, can significantly impact binding affinity for both Aβ and α-synuclein fibrils. []

Q8: What is the blood-brain barrier permeability of BF227?

A8: BF227 demonstrates excellent blood-brain barrier permeability, a crucial characteristic for brain imaging agents. []

Q9: Has BF227 been tested in animal models of AD?

A9: Yes, BF227 has been successfully used in transgenic mouse models of AD, demonstrating its ability to specifically label amyloid deposits in vivo. []

Q10: What is the clinical significance of BF227 PET imaging?

A10: BF227 PET imaging offers valuable insights into Aβ deposition in the brain. Clinically, it aids in differentiating AD from other dementias, monitoring disease progression, and potentially predicting the risk of developing AD in individuals with mild cognitive impairment. [, , , , ]

Q11: Are there any ongoing clinical trials involving BF227?

A11: While the provided research doesn't mention specific ongoing clinical trials, BF227 continues to be a subject of interest in AD research. Further clinical studies are crucial to validate its diagnostic accuracy and explore its full potential. []

Q12: What analytical methods are used to characterize and quantify BF227?

A12: Researchers employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality and purity of BF227 during synthesis and radiolabeling processes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

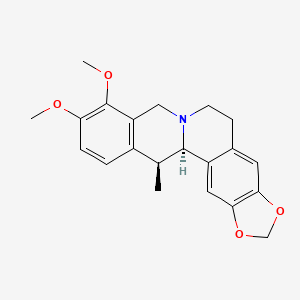

![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)

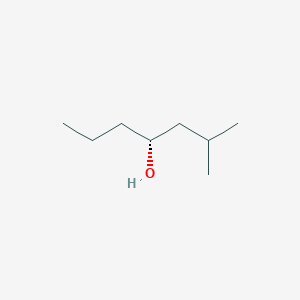

![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254129.png)

![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)

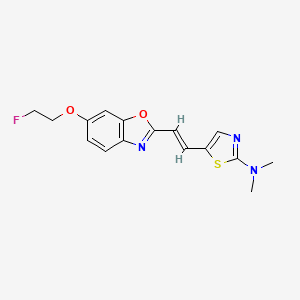

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)